ADP-D-glycero-D-manno-heptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-D-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an ADP-D-glycero-D-manno-heptose(2-).
Scientific Research Applications
Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose
ADP-l-glycero-β-d-manno-heptose (ADP-l-β-d-heptose) plays a critical role in the biosynthesis of the inner core lipopolysaccharide (LPS) in Escherichia coli. The synthesis involves several enzymes like GmhA, HldE, GmhB, and a previously characterized epimerase, HldD. These enzymes, along with ATP and sedoheptulose 7-phosphate, facilitate the formation of ADP-d-β-d-heptose, a precursor in the assembly of inner core LPS (Kneidinger et al., 2002).
Epimerization Mechanism
Mechanism of ADP-beta-L-glycero-D-manno-heptose 6-epimerase
The enzyme ADP-l-glycero-d-manno-heptose 6-epimerase (AGME) is pivotal in the lipopolysaccharide biosynthesis process. It interconverts ADP-beta-l-glycero-d-manno-heptose (ADP-l,d-Hep) with ADP-beta-d-glycero-d-manno-heptose (ADP-d,d-Hep) through a mechanism involving nonstereospecific oxidation/reduction directly at C-6''. Solvent isotope incorporation studies and the use of alternate substrates provide significant insights into the enzymatic process, highlighting the absence of solvent-derived deuterium or 18O-isotope incorporation into the product. This suggests a mechanism excluding proton transfers at carbon or dehydration/rehydration events (Read et al., 2004).
Novel Pathways and Antibacterial Targets
Biosynthesis and Genetics of ADP-heptose
Glycero-manno-heptose, found in the LPS of many Gram-negative bacteria, has significant implications for bacterial virulence and sensitivity to hydrophobic compounds. Genes and products associated with its biosynthesis, particularly ADP-L-glycero-D-manno-heptose, present potential targets for developing novel antimicrobials. The paper emphasizes the need for a thorough understanding of the biosynthesis pathways of heptosyl precursors and discusses the enzyme functions involved in these processes (Valvano, 1999).
properties
Product Name |
ADP-D-glycero-D-manno-heptose |
---|---|
Molecular Formula |
C17H27N5O16P2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6-,8-,9+,10+,11-,12+,13-,16-,17?/m1/s1 |
InChI Key |
KMSFWBYFWSKGGR-RQWOTHMISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@@H](CO)O)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.